molecular formula C25H22N4O5 B2437576 Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879623-64-0

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2437576
CAS No.: 879623-64-0
M. Wt: 458.474
InChI Key: MGASOEJWTGJDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C19H17N3O5C_{19}H_{17}N_{3}O_{5} and features a spiro-indole framework which is known for its diverse biological activities. The presence of multiple functional groups such as amino, dioxo, and carboxylate enhances its reactivity and potential interactions with biological targets.

Synthesis

The compound can be synthesized through various methodologies involving multi-step reactions that include cyclization and functional group modifications. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the compound .

Antiproliferative Effects

One of the most significant areas of research concerning this compound is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects on human cancer cells by inducing apoptosis. For instance, studies showed that the compound inhibited cell growth in breast and lung cancer cell lines with IC50 values in the micromolar range .

The proposed mechanism of action includes the induction of oxidative stress leading to apoptotic cell death. The compound appears to modulate several signaling pathways associated with cell survival and proliferation, particularly those involving EGFR (Epidermal Growth Factor Receptor) signaling .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Breast Cancer Cells : A study evaluated the efficacy of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
  • Lung Cancer Models : Another study focused on non-small cell lung cancer (NSCLC) models where treatment with the compound resulted in decreased tumor growth rates compared to control groups.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promising therapeutic effects, it also presents certain cytotoxicity concerns that require careful evaluation in vivo. The balance between efficacy and toxicity is crucial for its development as a therapeutic agent.

Properties

IUPAC Name

methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-14-11-18-19(22(30)29(14)13-15-7-6-10-27-12-15)25(20(21(26)34-18)23(31)33-3)16-8-4-5-9-17(16)28(2)24(25)32/h4-12H,13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGASOEJWTGJDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CN=CC=C3)C4(C5=CC=CC=C5N(C4=O)C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.